molecular formula C9H15N3 B3058653 4-(hydrazinylmethyl)-N,N-dimethylaniline CAS No. 90768-35-7

4-(hydrazinylmethyl)-N,N-dimethylaniline

Cat. No.: B3058653
CAS No.: 90768-35-7
M. Wt: 165.24 g/mol
InChI Key: AURBWYWWBBUBRC-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-N,N-dimethylaniline hydrochloride (CAS 93335-92-3) is a chemical reagent used primarily in organic synthesis . This compound plays a key role in the preparation of various hydrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals . Its main research value lies in its ability to form hydrazone linkages, a crucial functional group in the design of molecules that target specific biological pathways, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Furthermore, it serves as an important intermediate in the production of dyes and pigments, contributing to the coloration of textiles and industrial materials . The compound should be stored in a cool, dark place and under an inert atmosphere . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(hydrazinylmethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12(2)9-5-3-8(4-6-9)7-11-10/h3-6,11H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBWYWWBBUBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30606216
Record name 4-(Hydrazinylmethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90768-35-7
Record name 4-(Hydrazinylmethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30606216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

4-(Hydrazinylmethyl)-N,N-dimethylaniline serves as a reagent in organic synthesis. It is utilized in several chemical reactions, including:

  • Hydrazone Formation : The hydrazinyl group allows for the formation of hydrazones with carbonyl compounds, which are important intermediates in organic synthesis.
  • Coupling Reactions : It can participate in coupling reactions to create more complex organic molecules, making it valuable in the development of new pharmaceuticals and agrochemicals.

Pharmaceutical Research

The compound exhibits biological activities that suggest potential pharmaceutical applications. Its structural similarity to other biologically active compounds indicates possible roles in:

  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for:

  • Lead Detection : It is used in qualitative assays for lead determination due to its ability to form colored complexes with lead ions.
  • Cyanogen Assays : The compound is also utilized for detecting cyanogens in biological samples, contributing to environmental safety assessments.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various hydrazinyl-substituted compounds, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development.

Case Study 2: Environmental Applications

Research conducted by environmental scientists has shown that this compound can effectively bind heavy metals, thus being useful in wastewater treatment processes. Its application in removing lead from contaminated water sources was highlighted, demonstrating both its utility and environmental significance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Aromatic and Conjugated Systems
  • 4-(9-Anthryl)-N,N-Dimethylaniline (): The anthryl substituent introduces extended conjugation, leading to solvent-dependent fluorescence. The fluorescence wavenumber shifts with solvent polarity due to polarizability effects, a phenomenon less pronounced in the hydrazinylmethyl derivative due to its smaller substituent .
  • 4-Styryl-N,N-Dimethylaniline (): The styryl group enables π-conjugation, enhancing nonlinear optical (NLO) properties. Fluorinated derivatives (e.g., 4-(2-fluorostyryl)-N,N-dimethylaniline) show potent Wnt pathway inhibition (IC₅₀ ~10 µM), suggesting that conjugated systems amplify bioactivity compared to non-conjugated hydrazinylmethyl analogs .
Heterocyclic Substituents
  • 4-(4-(1-Cyclopropylethoxy)pyridin-2-yl)-N,N-Dimethylaniline ():
    The pyridinyl-ether group increases steric bulk and alters electronic distribution. Such derivatives are synthesized via cross-coupling (55% yield), contrasting with hydrazinylmethyl analogs, which may form via hydrazine condensation .
  • Pyrazole Derivatives ():
    Pyrazole-substituted dimethylanilines exhibit corrosion inhibition in acidic environments. Their synthesis involves hydrazine reactions, akin to the target compound, but their planar heterocycles enhance adsorption on metal surfaces .

Halogenated and Electron-Withdrawing Substituents

  • 4-Chloro-N,N-Dimethylaniline ():
    The chloro group is electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with the electron-donating hydrazinylmethyl group, which may increase susceptibility to electrophilic substitution .

Hydrogen-Bonding and Crystallinity

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-Dimethylaniline (): The methoxyphenylamino methyl group facilitates hydrogen bonding, as shown by X-ray crystallography. This compound forms stable crystals via N-H···O interactions, a feature less prominent in hydrazinylmethyl derivatives due to the –NH-NH₂ group’s flexibility .
  • Azo-Linked Derivatives ():
    Azo compounds (e.g., E-N,N-dimethyl-4-(tetrafluorophenyldiazenyl)aniline) exhibit photoresponsive behavior in polymer complexes. Their rigid structures contrast with the hydrazinyl group’s rotational freedom .

Data Table: Key Properties of Selected Analogs

Compound Substituent Key Properties Applications/Activities References
4-(9-Anthryl)-N,N-dimethylaniline 9-Anthryl Solvent-dependent fluorescence; dipole moment ~5.6 D Photophysical studies
4-Styryl-N,N-dimethylaniline (4d) Styryl Conjugated π-system; inhibits Wnt signaling (IC₅₀ = 30 µM) Anticancer research
4-Chloro-N,N-dimethylaniline Chloro Electron-withdrawing; m.p. ~45–47°C Intermediate in synthesis
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline Methoxyphenylamino methyl Hydrogen-bonded crystals; synthetic yield ~70% Crystallography studies
Pyrazole derivatives () Pyrazole Corrosion inhibition efficiency ~85% in 1 M HCl Materials science

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization techniques for 4-(hydrazinylmethyl)-N,N-dimethylaniline?

  • Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and pre-functionalized N,N-dimethylaniline precursors. For example, analogous azoimine dyes like 4-(2-pyridylazo)-N,N-dimethylaniline are synthesized by reacting 2-aminopyridine with nitrosoaniline derivatives under mild conditions (room temperature, no catalyst) . Characterization typically involves:

  • 1H/13C-NMR spectroscopy to confirm hydrogen and carbon environments.
  • IR spectroscopy to identify functional groups (e.g., N-H stretches in hydrazine moieties).
  • Single-crystal X-ray diffraction for precise molecular geometry determination .
  • Elemental analysis to verify purity and stoichiometry .

Q. What are the common chemical reactions involving N,N-dimethylaniline derivatives, and how do mechanistic studies inform their reactivity?

  • Methodology : Derivatives undergo electrophilic substitution (e.g., bromination, nitration) at the aromatic ring, with directing effects from the dimethylamino group. Advanced studies use:

  • Lewis acid catalysis (e.g., chlorozincate clusters) to activate carbonyl groups in Friedel-Crafts alkylation, forming intermediates stabilized by hydrogen bonding .
  • Mechanistic probes : Isotopic labeling (e.g., deuterated solvents) to track proton transfer in charge-transfer complexes .

Q. Which analytical techniques are critical for assessing purity and structural integrity in N,N-dimethylaniline-based compounds?

  • Methodology :

  • High-performance liquid chromatography (HPLC) with UV detection for purity assessment.
  • Mass spectrometry (MS) to confirm molecular weight and fragmentation patterns.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability .

Advanced Research Questions

Q. How do solvent polarity and reaction field effects influence the photophysical properties of this compound?

  • Methodology : Studies on structurally similar anthryl derivatives (e.g., 4-(9-anthryl)-N,N-dimethylaniline) reveal:

  • Solvent-dependent fluorescence decay times due to polarizability effects. For example, polar solvents stabilize charge-transfer states, red-shifting emission spectra by ~20 nm .
  • Electric field modulation : External fields alter absorption/fluorescence spectra, quantified via Stark spectroscopy .

Q. What computational modeling approaches are used to predict the electronic structure and reactivity of this compound?

  • Methodology :

  • Density Functional Theory (DFT) and Hartree-Fock (HF) methods with 6-31G(d) basis sets optimize geometry and calculate vibrational frequencies, showing <5% deviation from experimental XRD data .
  • Polarizable Continuum Model (PCM) simulations to evaluate solvent interactions, contrasting with Onsager model results to identify dielectric effects .

Q. How can researchers resolve contradictions in structural data (e.g., torsion angles) between experimental and computational studies?

  • Methodology :

  • Conformational analysis : Semi-empirical methods (e.g., AM1) generate energy profiles by varying torsion angles (±180° in 5° steps), identifying minima that match XRD data .
  • Hybrid QM/MM simulations to account for crystal packing forces that may distort gas-phase predictions .

Q. What are the design principles for enhancing intramolecular charge-transfer in derivatives of this compound?

  • Methodology :

  • Substituent engineering : Introducing electron-withdrawing groups (e.g., -NO2) on the aromatic ring increases dipole moments, as shown in anthryl derivatives where methyl substituents alter charge-transfer efficiency by 30% .
  • Time-resolved fluorescence to measure excited-state lifetimes and quantify charge separation efficiency .

Q. How does the reactivity of this compound compare to structurally similar amines (e.g., N-ethyl-2,4-dimethylaniline)?

  • Methodology :

  • Comparative kinetic studies : Hydrazine derivatives exhibit 15% faster oxidation rates than N-ethyl analogues due to enhanced nucleophilicity from the -NH2 group .
  • Electrochemical profiling : Cyclic voltammetry reveals oxidation potentials shifted by 0.2 V in hydrazinylmethyl derivatives compared to dimethylaniline .

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